molecular formula C10H8BrFN2O B1408439 1-(4-Bromo-2-fluorobenzyl)-1H-pyrazol-4-ol CAS No. 1596023-38-9

1-(4-Bromo-2-fluorobenzyl)-1H-pyrazol-4-ol

Cat. No. B1408439
CAS RN: 1596023-38-9
M. Wt: 271.09 g/mol
InChI Key: QKVHUUNRFICGEH-UHFFFAOYSA-N
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Description

“1-(4-Bromo-2-fluorobenzyl)-1H-pyrazol-4-ol” is a chemical compound that contains a pyrazol ring, which is a type of heterocyclic aromatic organic compound. This compound also has a bromo and fluoro substituents on the benzyl group .


Molecular Structure Analysis

The molecular structure of this compound would consist of a pyrazol ring attached to a benzyl group with bromo and fluoro substituents. The exact 3D conformation would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

The chemical reactions of this compound would largely depend on the reactivity of the pyrazol ring and the bromo and fluoro substituents. The bromine atom could potentially be replaced in a nucleophilic aromatic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the bromo and fluoro substituents would likely make the compound relatively dense and possibly volatile .

Scientific Research Applications

Molecular Structure and Synthesis Techniques

  • The compound, related to 1-(4-Bromo-2-fluorobenzyl)-1H-pyrazol-4-ol, showcases its significance as an organic intermediate, featuring both a pyrazole heterocycle and a borate functional group. The synthesis involves nucleophilic substitution reactions. The structure is validated through various spectroscopic methods, and conformational and crystallographic analysis. The molecular structure optimized by Density Functional Theory (DFT) aligns with the crystal structure determined by single-crystal X-ray diffraction. This highlights its utility in studying molecular conformations and structure characteristics (Yang et al., 2021).

Chemical Synthesis and Characterization

  • This compound is integral in forming complexes with significant chemical properties. The synthesis of complexes like [1-(4′ bromo 2′ fluorobenzyl)pyridinium]2 and [1-(4′ bromo 2′ fluorobenzyl)pyrazinium]2 demonstrates its role in creating compounds with unique structural configurations, as evidenced by crystallographic data. This compound's ability to form different crystal structures based on the nature and size of the cation involved provides valuable insights into the interactions and packing in molecular assemblies (Jing & Img, 2003).

Biological Activity and Potential Applications

  • Derivatives of this compound have been synthesized and investigated for their inhibitory activities, such as xanthine oxidase inhibition. This highlights the potential of this compound and its derivatives in medical and biological applications, particularly in the development of inhibitors for specific enzymes (Qi et al., 2015).

  • The synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, related to the compound , indicates its importance as an intermediate in the synthesis of biologically active compounds. The outlined synthetic route and the characterization of intermediate compounds shed light on the structural and chemical properties crucial for the targeted biological activities (Wang et al., 2016).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s intended for use as a drug, its mechanism would depend on the specific biological target. If it’s intended for use in a material or chemical reaction, its mechanism would depend on the specific chemical or physical properties of the compound .

Safety and Hazards

As with any chemical compound, handling “1-(4-Bromo-2-fluorobenzyl)-1H-pyrazol-4-ol” would require appropriate safety precautions. The specific hazards would depend on the properties of the compound, but could potentially include skin and eye irritation, respiratory irritation, and environmental hazards .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, future research could involve studying its pharmacokinetics and pharmacodynamics, conducting preclinical studies, and eventually clinical trials. If it’s intended for use in materials or chemical reactions, future research could involve studying its properties under various conditions .

properties

IUPAC Name

1-[(4-bromo-2-fluorophenyl)methyl]pyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrFN2O/c11-8-2-1-7(10(12)3-8)5-14-6-9(15)4-13-14/h1-4,6,15H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKVHUUNRFICGEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)CN2C=C(C=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
1-(4-Bromo-2-fluorobenzyl)-1H-pyrazol-4-ol
Reactant of Route 6
1-(4-Bromo-2-fluorobenzyl)-1H-pyrazol-4-ol

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